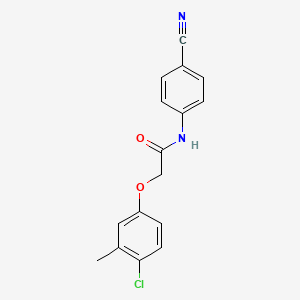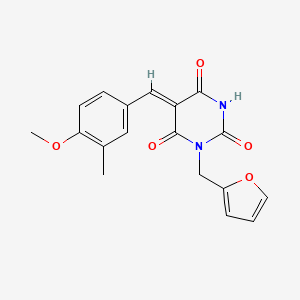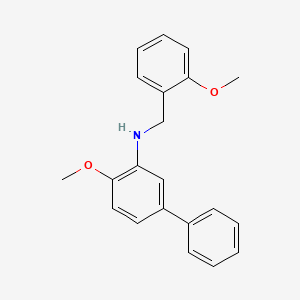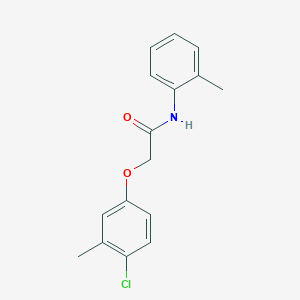![molecular formula C15H11FN4OS B5859231 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea CAS No. 5667-30-1](/img/structure/B5859231.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, also known as FTY720, is a synthetic compound that was first developed as an immunosuppressant drug. It was later discovered to have potential therapeutic effects in other fields of medicine, including cancer research and neurology.
科学的研究の応用
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been extensively studied for its potential therapeutic effects in various fields of medicine. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In neurology, it has been studied for its potential neuroprotective effects and ability to promote nerve regeneration. It has also been investigated for its potential in treating autoimmune diseases and transplant rejection.
作用機序
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea involves its phosphorylation by sphingosine kinase 2 (SphK2) to form N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea-phosphate (FTY-P). FTY-P acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes, including cell proliferation and migration. By binding to S1P receptors, FTY-P prevents the egress of lymphocytes from lymphoid tissues, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of immune responses. It has also been shown to promote nerve regeneration and protect against neurodegeneration in animal models. Additionally, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have a cardioprotective effect, reducing the incidence of heart attacks and strokes in animal models.
実験室実験の利点と制限
One of the advantages of using N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea in lab experiments is its well-established mechanism of action, which allows for precise control of its effects on cells and tissues. Additionally, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is relatively stable and can be easily synthesized in large quantities. However, one limitation of using N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is its potential toxicity, as it has been shown to cause lymphopenia (reduced lymphocyte count) and other adverse effects in some patients.
将来の方向性
There are several potential future directions for research on N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea. One area of interest is its potential in treating autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Additionally, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has shown promise in treating various types of cancer, including breast, lung, and pancreatic cancer. Further research is needed to explore the full potential of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea in these and other areas of medicine.
合成法
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is synthesized through a multi-step process that involves the conversion of 4-fluoroaniline to 4-fluorophenyl isothiocyanate. The isothiocyanate is then reacted with thiosemicarbazide to form the thiourea derivative, which is further converted to the thiadiazole ring through cyclization. The final step involves the reaction of the thiadiazole derivative with phenyl isocyanate to form N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea.
特性
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQNTKCWXODKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972115 |
Source


|
| Record name | N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
CAS RN |
5667-30-1 |
Source


|
| Record name | N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)



![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)

![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)

![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)


![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)